Field: Medicinal Chemistry
Summary of the Application: A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for evaluation as anticonvulsant drugs .
Methods of Application: The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15 .
Results or Outcomes: The compound BT 15 showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . These compounds have also exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .
Field: Material Science
Summary of the Application: Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials .
Methods of Application: A structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .
Results or Outcomes: The study found that these compounds have significant intermolecular interactions, which are important in stabilizing the solid state of hydrazonylsulfones .
Field: Organic Chemistry
Summary of the Application: 2-Benzothiazoleacetonitrile, a compound similar to “2-(1,3-Benzothiazol-2-yl)-4-bromophenol”, is used in Organic Synthesis, Pharmaceuticals, Agrochemicals and Dye stuffs .
Summary of the Application: 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4 (3H)-ones have been synthesized as potential antibacterial agents .
Methods of Application: A number of substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3] oxazin-4-one were synthesized as the precursor substrates .
Results or Outcomes: The antimicrobial assay data show that the synthesized compounds are found to manifest profound antimicrobial activity .
2-(Benzo[d]thiazol-2-yl)-4-bromophenol is an organic compound characterized by its unique structure, which combines a benzothiazole moiety with a bromophenol unit. Its molecular formula is , and it features a bromine atom, a hydroxyl group, and a thiazole ring within its structure. This compound exhibits interesting physical and chemical properties due to the presence of heteroatoms and functional groups.
The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol primarily involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-aminobenzenethiol in the presence of iodine as a catalyst. The reaction proceeds as follows:
Research indicates that compounds containing benzothiazole derivatives exhibit significant biological activities, including anticancer properties. Specifically, 2-(Benzo[d]thiazol-2-yl)-4-bromophenol has been evaluated for its potential inhibitory effects on various cancer cell lines, showing promise in targeting pathways associated with tumor growth and proliferation . The compound's structure allows it to interact effectively with biological targets, enhancing its therapeutic potential.
The synthesis of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol can be summarized in the following steps:
The applications of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol are diverse:
Studies on the interactions of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol with various biological targets have shown that it can effectively inhibit specific signaling pathways involved in cancer cell proliferation. These interactions are often assessed through various assays that measure cell viability and apoptosis induction in cancer cell lines .
Several compounds share structural similarities with 2-(Benzo[d]thiazol-2-yl)-4-bromophenol. Below are some comparable compounds along with their unique features:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzothiazole | Contains a thiazole ring | Commonly used as a scaffold in medicinal chemistry |
| 5-Bromo-2-hydroxybenzaldehyde | Hydroxyl group on benzaldehyde | Used as a precursor in synthesizing various derivatives |
| Benzothiazole Derivatives | Various substitutions on the benzothiazole ring | Exhibits diverse biological activities |
The uniqueness of 2-(Benzo[d]thiazol-2-yl)-4-bromophenol lies in its specific combination of bromine substitution and hydroxyl functionality, which enhances its reactivity and biological activity compared to other similar compounds.